molecular formula C17H17ClN6O B2761760 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea CAS No. 941875-74-7

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Cat. No.: B2761760
CAS No.: 941875-74-7
M. Wt: 356.81
InChI Key: YYWUDAHRKXJTOP-UHFFFAOYSA-N
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Description

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a phenethylurea moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body . The specific targets and their roles would need further investigation through experimental studies.

Mode of Action

This interaction could potentially alter the function of the target, leading to the observed effects .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects

Pharmacokinetics

In silico pharmacokinetics analysis predicted that similar compounds might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching . The specific effects of this compound would need to be determined through further experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Attachment of the Tetrazole to the Phenethylurea: The tetrazole derivative is then reacted with phenethyl isocyanate in an organic solvent like dichloromethane, under controlled temperature conditions, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, which may reduce the tetrazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and antimicrobial agents.

    Biological Studies: It can be used in studies to understand the interaction of tetrazole-containing compounds with biological targets.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: As an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-tetrazole: Lacks the phenethylurea moiety but shares the tetrazole and chlorophenyl groups.

    3-Phenethylurea: Contains the phenethylurea moiety but lacks the tetrazole and chlorophenyl groups.

Uniqueness: 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is unique due to the combination of the tetrazole ring, chlorophenyl group, and phenethylurea moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c18-14-6-8-15(9-7-14)24-16(21-22-23-24)12-20-17(25)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWUDAHRKXJTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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